molecular formula C14H21NO3S B4240057 4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine

4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine

Cat. No. B4240057
M. Wt: 283.39 g/mol
InChI Key: GDUDPTLFNOZYCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide and carbamate derivatives of morpholinoaniline, an intermediate crucial for the development of antibiotics like linezolid, involves the substitution of morpholine on specific aromatic compounds followed by reactions with aryl sulfonyl chlorides or chloroformates. This method highlights the versatility of morpholine-based compounds in synthesizing biologically interesting molecules with significant yields and antimicrobial potency (Janakiramudu et al., 2017).

Molecular Structure Analysis

The molecular structure of similar morpholine derivatives has been elucidated using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. For instance, single crystal X-ray diffraction studies confirmed the monoclinic system of a synthesized morpholine derivative, showcasing the detailed atomic arrangement and lattice parameters, which are crucial for understanding the molecular geometry and electronic distribution (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Morpholine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional utility in organic synthesis. For example, the electrochemical synthesis of sulfonamide derivatives from morpholinoaniline showcases the innovative approach to forming sulfonamide bonds, essential for developing pharmacologically active compounds (Beiginejad & Nematollahi, 2014).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's behavior in different chemical environments and for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, define the scope of application for morpholine derivatives. The ability to undergo sulfonylation, nitration, and reduction reactions, among others, illustrates the compound's versatility in organic synthesis (Luo Lingyan et al., 2011).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, studying its physical and chemical properties, and investigating potential uses in fields like medicinal chemistry .

properties

IUPAC Name

4-(2,3,4,5-tetramethylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-9-14(13(4)12(3)11(10)2)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUDPTLFNOZYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3,4,5-Tetramethylphenyl)sulfonyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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